molecular formula C15H10BrN3O B274161 3-(4-Bromophenyl)-3-oxo-2-(phenylhydrazono)propanenitrile

3-(4-Bromophenyl)-3-oxo-2-(phenylhydrazono)propanenitrile

Cat. No. B274161
M. Wt: 328.16 g/mol
InChI Key: UJQZSWSSXCXWPH-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromophenyl)-3-oxo-2-(phenylhydrazono)propanenitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BOPP and has a molecular formula of C16H11BrN4O.

Mechanism of Action

The mechanism of action of BOPP is not well understood. However, studies have shown that BOPP inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BOPP has also been shown to interact with DNA and inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
BOPP has been shown to have low toxicity and is relatively stable under physiological conditions. However, further studies are needed to determine the long-term effects of BOPP on human health.

Advantages and Limitations for Lab Experiments

BOPP has several advantages as a building block for the synthesis of organic semiconductors and MOFs. It is relatively easy to synthesize, yields a high purity product, and has shown promising results in various applications. However, BOPP also has some limitations, such as its low solubility in common organic solvents and its potential toxicity.

Future Directions

There are several future directions for the study of BOPP. In organic electronics, further studies are needed to optimize the performance of BOPP-based organic semiconductors. In materials science, BOPP-based MOFs have shown promising results in gas separation and sensing, and further studies are needed to explore their potential applications in these fields. In medicinal chemistry, further studies are needed to determine the mechanism of action of BOPP and to optimize its anticancer activity. Overall, the study of BOPP has the potential to lead to the development of new materials and drugs with various applications.

Synthesis Methods

The synthesis of 3-(4-Bromophenyl)-3-oxo-2-(phenylhydrazono)propanenitrile involves the reaction between 4-bromoacetophenone and phenylhydrazine in the presence of sodium acetate and acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. This method is relatively simple and yields a high purity product.

Scientific Research Applications

BOPP has been studied for its potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. In organic electronics, BOPP has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of organic solar cells and field-effect transistors.
In materials science, BOPP has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery. BOPP-based MOFs have shown high selectivity and sensitivity towards various gases and have been studied for their potential use in gas separation and sensing.
In medicinal chemistry, BOPP has been studied for its potential anticancer activity. Studies have shown that BOPP inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BOPP has also been studied for its potential use as a fluorescent probe for the detection of cancer cells.

properties

Product Name

3-(4-Bromophenyl)-3-oxo-2-(phenylhydrazono)propanenitrile

Molecular Formula

C15H10BrN3O

Molecular Weight

328.16 g/mol

IUPAC Name

(1Z)-N-anilino-2-(4-bromophenyl)-2-oxoethanimidoyl cyanide

InChI

InChI=1S/C15H10BrN3O/c16-12-8-6-11(7-9-12)15(20)14(10-17)19-18-13-4-2-1-3-5-13/h1-9,18H/b19-14-

InChI Key

UJQZSWSSXCXWPH-RGEXLXHISA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(/C#N)\C(=O)C2=CC=C(C=C2)Br

SMILES

C1=CC=C(C=C1)NN=C(C#N)C(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)NN=C(C#N)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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